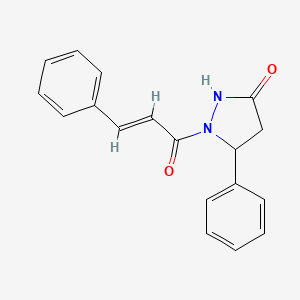

1-Cinnamoyl-5-phenylpyrazolidin-3-one

Description

1-Cinnamoyl-5-phenylpyrazolidin-3-one is a pyrazolidinone derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group at position 2. The molecule is substituted at position 1 with a cinnamoyl group (C₆H₅-CH=CH-CO-) and at position 5 with a phenyl ring. This structural configuration confers unique electronic and steric properties, making it a subject of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

5-phenyl-1-[(E)-3-phenylprop-2-enoyl]pyrazolidin-3-one |

InChI |

InChI=1S/C18H16N2O2/c21-17-13-16(15-9-5-2-6-10-15)20(19-17)18(22)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2,(H,19,21)/b12-11+ |

InChI Key |

QQGILYVDLXDAMM-VAWYXSNFSA-N |

Isomeric SMILES |

C1C(N(NC1=O)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(N(NC1=O)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cinnamoyl-5-phenylpyrazolidin-3-one typically involves the reaction of 5-phenylpyrazolidin-3-one with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process

Chemical Reactions Analysis

1-Cinnamoyl-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cinnamoyl group to a corresponding alcohol.

Substitution: The phenyl and cinnamoyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

1-Cinnamoyl-5-phenylpyrazolidin-3-one has demonstrated notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which is critical for bacterial survival .

Case Study:

A study conducted by researchers evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

1.2 Anticancer Activity

The compound has also been studied for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .

Case Study:

In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM. This highlights its potential for further development as a chemotherapeutic agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

Synthetic Applications

2.1 Precursor in Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex pyrazolidine derivatives. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Case Study:

Research has demonstrated that this compound can be used as a building block for synthesizing novel pyrazolidine derivatives with enhanced biological activities. For instance, modifications at the phenyl ring have led to compounds with improved potency against specific cancer cell lines .

Industrial Applications

3.1 Pharmaceutical Development

Given its biological activities, this compound is being explored in pharmaceutical formulations aimed at treating infections and cancers. Its incorporation into drug design processes is being investigated to enhance efficacy and reduce side effects.

3.2 Agricultural Applications

Emerging research suggests potential applications in agriculture as a biopesticide due to its antimicrobial properties. Preliminary studies indicate that formulations containing this compound can effectively control fungal pathogens affecting crops .

Mechanism of Action

The mechanism of action of 1-Cinnamoyl-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit the lipoxygenase and cyclooxygenase pathways, reducing the synthesis of pro-inflammatory mediators. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, blocking their catalytic activity . Additionally, its antioxidant properties help mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolidinones and pyrazolones are structurally related heterocycles with diverse pharmacological and industrial uses. Below is a detailed comparison of 1-Cinnamoyl-5-phenylpyrazolidin-3-one with key analogs:

Table 1: Structural and Molecular Comparison

*Calculated based on structural inference; direct data unavailable in provided evidence.

Structural and Electronic Differences

- Cinnamoyl vs. The latter’s chlorine atom increases electrophilicity, favoring nucleophilic substitution reactions .

- Phenyl vs.

Research Findings and Limitations

- Thermal Stability: Pyrazolidinones with electron-withdrawing groups (e.g., chloroacetyl) exhibit lower thermal stability than those with aromatic substituents (e.g., phenyl, cinnamoyl) due to reduced resonance stabilization .

Biological Activity

1-Cinnamoyl-5-phenylpyrazolidin-3-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazolidinone structure, which contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C16H15N3O |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | 1-(3-phenylprop-2-enoyl)-5-phenylpyrazolidin-3-one |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death, and also inhibits tumor growth in vivo models .

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency against these cells compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic effects.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other compounds exhibiting similar biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Ciprofloxacin | High | Low | Low |

| Curcumin | Moderate | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.